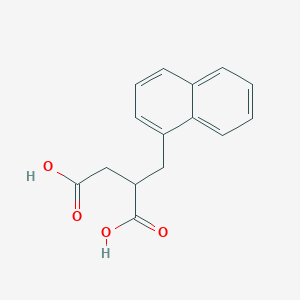

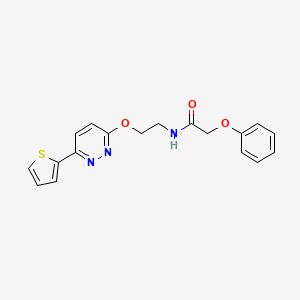

![molecular formula C18H10ClN5O2S B2843640 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione CAS No. 537017-26-8](/img/structure/B2843640.png)

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate precursors in the presence of a catalyst . For instance, the synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) involved the reaction of certain compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine .Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various transformations. For instance, the bromination of certain compounds using NBS furnished novel derivatives . The reaction of these derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various spectroscopic techniques. For instance, the IR spectrum of certain compounds showed signals for various functional groups . The 1H NMR and 13C NMR spectra provided information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

Antimicrobial Properties : Compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety have been synthesized and evaluated for their antimicrobial activities. Notably, studies have highlighted the synthesis of novel derivatives with potential antibacterial and antifungal effects. For example, a series of compounds were synthesized and tested against a variety of microorganisms, showing significant inhibition in some cases, suggesting their utility in developing new antimicrobial agents (Taha, 2008).

Anticancer Potential : Research into [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has also extended into exploring their anticancer activities. A study demonstrated the synthesis of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, incorporating the isoindoline-1,3-dione moiety, which showed promising antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines. These findings indicate the potential of such compounds in anticancer drug development (Tumosienė et al., 2020).

Synthesis and Structural Analysis

Synthetic Approaches : The synthesis of compounds within this chemical family often involves innovative methods to integrate various functional groups, enhancing their biological activity. For instance, the synthesis of 4-amino-1,2,4-triazole derivatives as potential anti-HIV and anti-HBV agents showcases the utility of these compounds in medicinal chemistry. These synthetic pathways provide a foundation for developing novel drugs with improved efficacy against infectious diseases (El‐Barbary et al., 2004).

Crystal Structure Analysis : The determination of the crystal structures of such compounds is crucial for understanding their interactions at the molecular level. Studies have detailed the crystal structure of related compounds, aiding in the design of molecules with targeted biological activities. For example, the synthesis and X-ray crystal studies of a specific chlorophenyl triazolothiadiazole compound provided insights into its molecular configuration, which is valuable for further drug design efforts (Nanjunda-Swamy et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN5O2S/c19-11-7-5-10(6-8-11)15-20-21-18-24(15)22-14(27-18)9-23-16(25)12-3-1-2-4-13(12)17(23)26/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVFTVAMVHBLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

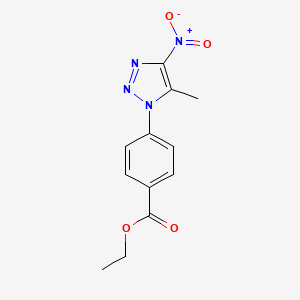

![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)

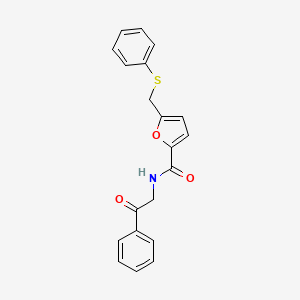

![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2843559.png)

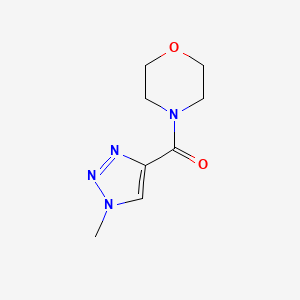

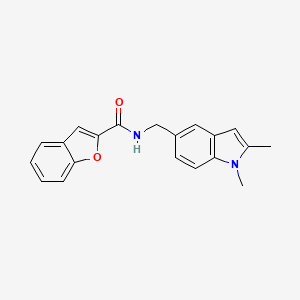

![2-ethoxy-N-[1-(furan-3-yl)propan-2-yl]naphthalene-1-carboxamide](/img/structure/B2843564.png)

![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)

![1-[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2843573.png)

![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)